molecular formula C6H9N3O2S B1592829 4,6-Dimethylpyrimidine-2-sulfonamide CAS No. 35762-76-6

4,6-Dimethylpyrimidine-2-sulfonamide

Cat. No. B1592829
CAS RN: 35762-76-6
M. Wt: 187.22 g/mol
InChI Key: JRDPRXWPTQTRLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-dimethylpyrimidine-2-sulfonamide involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine (obtained from reacting pentane-2,4-diol with guanidine) to yield the desired product .


Molecular Structure Analysis

The compound’s IUPAC name is 4,6-dimethyl-2-pyrimidinesulfonamide . It has a molecular weight of 187.22 g/mol and the following InChI code: 1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11) .


Chemical Reactions Analysis

Sulfonamides like 4,6-dimethylpyrimidine-2-sulfonamide inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase. This mechanism disrupts tetrahydrofolic acid (THF) synthesis, affecting bacterial growth .


Physical And Chemical Properties Analysis

  • Safety Information : Warning (H302, H315, H319, H335); avoid ingestion, inhalation, and contact with eyes or skin

Scientific Research Applications

Application in Corrosion Inhibition

  • Summary of the Application : 4,6-Dimethylpyrimidine-2-sulfonamide (DMQS) has been studied as a new corrosion inhibitor for mild steel in a 0.1 M HCl medium .
  • Methods of Application or Experimental Procedures : The inhibition efficacy of DMQS was analyzed at varied temperatures. The electrochemical techniques employed were impedance spectroscopy and potentiodynamic polarization. Surface analysis of mild steel was carried out through scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) .
  • Results or Outcomes : The study found that DMQS had a high inhibition efficiency of 97.6% at a concentration of 4 × 10^−5 M. The inhibitory effect of DMQS escalated with elevated concentration and declined with elevation in solution temperature .

Application in Biodegradation

  • Summary of the Application : 4,6-Dimethylpyrimidine-2-sulfonamide has been identified as a substrate for the bacterium Paenarthrobacter, which has demonstrated diverse growth patterns and sulfonamide-degrading abilities .
  • Methods of Application or Experimental Procedures : The degradation performance was largely associated with the number of sadA gene copies and also relied on its genotype .
  • Results or Outcomes : The accumulation of three major metabolites (2-aminopyrimidine for SDZ, 3-amino-5-methylisoxazole for SMX, and 4,6-dimethylpyrimidine-2-amine for SMZ) was observed synchronously, indicating that the degradation was via the enzymatic reactions encoded by sad genes .

Application in Synthetic Chemistry

  • Summary of the Application : Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
  • Methods of Application or Experimental Procedures : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .

Application in Electrochemical Sulfonamide Synthesis

  • Summary of the Application : 4,6-Dimethylpyrimidine-2-sulfonamide has been used in the electrochemical synthesis of sulfonamides through direct anodic coupling of thiols and amines .
  • Methods of Application or Experimental Procedures : The reaction conditions involved the use of thiol (2 mmol), amine (3.0 mmol), Me4NBF4 (0.2 mmol), CH3CN/ 0.3 M HCl (20 mL, 3:1 v/v), C anode/Fe cathode, for 5 minutes .
  • Results or Outcomes : The process resulted in the successful synthesis of sulfonamides .

Application in Drug Synthesis

  • Summary of the Application : Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
  • Methods of Application or Experimental Procedures : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .

Safety And Hazards

4,6-Dimethylpyrimidine-2-sulfonamide is considered hazardous. It may cause adverse effects such as skin irritation, eye damage, and respiratory toxicity .

Future Directions

Research on pyrimidine derivatives continues to explore their potential applications, including anti-inflammatory effects. Scientists are investigating novel analogs with enhanced anti-inflammatory activities and minimal toxicity .

properties

IUPAC Name

4,6-dimethylpyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDPRXWPTQTRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623781
Record name 4,6-Dimethylpyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylpyrimidine-2-sulfonamide

CAS RN

35762-76-6
Record name 4,6-Dimethyl-2-pyrimidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35762-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylpyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidine-2-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SW Wright, KN Hallstrom - The Journal of Organic Chemistry, 2006 - ACS Publications
Heteroaromatic thiols may be oxidized to the sulfonyl chloride at low temperature (−25 C) by using 3.3 equiv of aqueous sodium hypochlorite. The reaction is rapid, avoids the use of …
Number of citations: 207 pubs.acs.org
IM Lyapkalo, HU Reissig, A Schäfer… - Helvetica chimica …, 2002 - Wiley Online Library
Slow rotation about the SN bond in N,N‐disubstituted nonafluorobutane‐1‐sulfonamides 1 can easily be detected by NMR measurements at room temperature. This effect causes …
Number of citations: 36 onlinelibrary.wiley.com

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